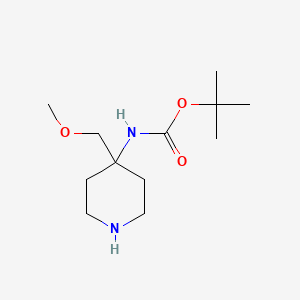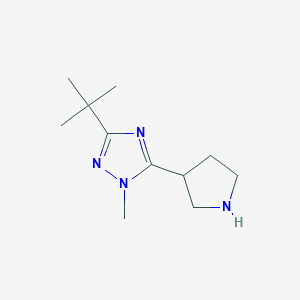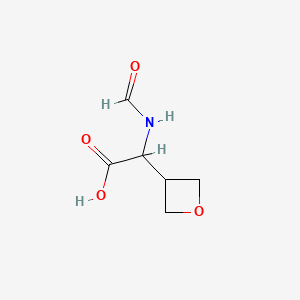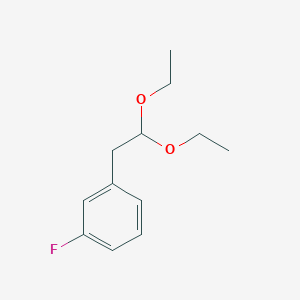
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with trifluoroacetone in the presence of a base, followed by reduction to yield the desired alcohol. The reaction conditions typically involve:
Reagents: Thiophene, trifluoroacetone, base (e.g., sodium hydride)
Solvent: Anhydrous conditions, often using solvents like tetrahydrofuran (THF)
Temperature: Controlled temperatures, usually around room temperature to slightly elevated temperatures
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of simpler alcohols or hydrocarbons.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thiophene ring can participate in π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the thiophene ring.
1,1,1-Trifluoro-3-(thiophen-3-yl)propan-2-amine: Contains an amine group instead of a hydroxyl group.
Uniqueness: 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the thiophene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C7H7F3OS |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-thiophen-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H7F3OS/c8-7(9,10)6(11)4-5-2-1-3-12-5/h1-3,6,11H,4H2 |
InChI Key |
JEYVZLNQADAWNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


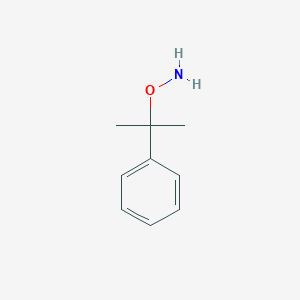
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
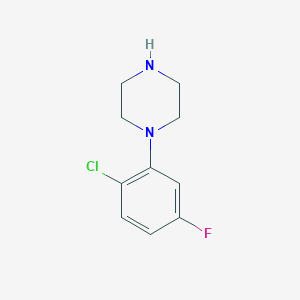
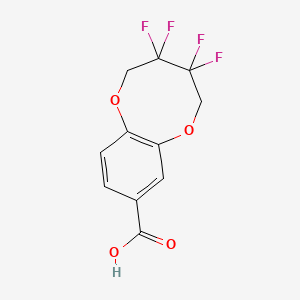
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
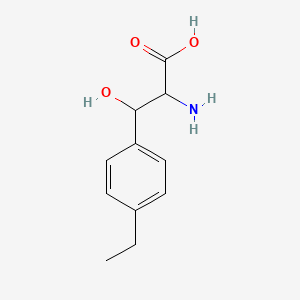
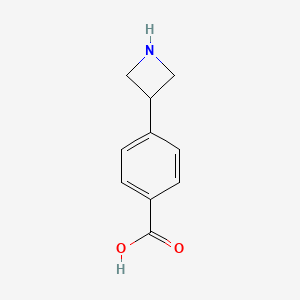
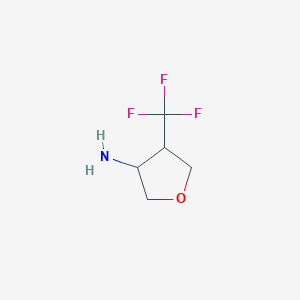
![2-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}amino)ethan-1-ol](/img/structure/B13526676.png)
